molecular formula C13H17NO B13868837 1-Butyl-4-methoxy-1H-indole

1-Butyl-4-methoxy-1H-indole

Cat. No.: B13868837
M. Wt: 203.28 g/mol
InChI Key: DWYLJIJJXOTIOR-UHFFFAOYSA-N
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Description

1-Butyl-4-methoxy-1H-indole is a substituted indole derivative characterized by a butyl group at the N1 position and a methoxy group at the C4 position of the indole core. Indole derivatives are widely studied for their diverse biological activities, including roles in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-butyl-4-methoxyindole

InChI

InChI=1S/C13H17NO/c1-3-4-9-14-10-8-11-12(14)6-5-7-13(11)15-2/h5-8,10H,3-4,9H2,1-2H3

InChI Key

DWYLJIJJXOTIOR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=C1C=CC=C2OC

Origin of Product

United States

Chemical Reactions Analysis

1-Butyl-4-methoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds.

Mechanism of Action

The mechanism of action of 1-Butyl-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The butyl group in 1-Butyl-4-methoxy-1H-indole increases steric bulk and lipophilicity compared to unsubstituted 4-methoxy-1H-indole .
  • Electron-withdrawing groups (e.g., nitro in 4-methoxy-7-nitro-1H-indole) alter reactivity, favoring electrophilic substitution at specific positions .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Boiling Point (°C) Stability Alerts
1-Butyl-4-methoxy-1H-indole ~3.5 (estimated) Low (lipophilic) ~300 (estimated) Potential sensitivity to oxidation
4-Methoxy-1H-indole 1.8 (experimental) 10–50 (in DMSO) 285–290 None
4-Benzyloxyindole 3.2 (predicted) <1 (aqueous) >300 Hydrolytically stable
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate 3.5 Insoluble in water >300 Ester hydrolysis risk

Key Trends :

  • The butyl group in 1-Butyl-4-methoxy-1H-indole increases LogP by ~1.7 compared to 4-methoxy-1H-indole, enhancing lipid solubility.
  • Bulky substituents (e.g., benzyloxy) reduce aqueous solubility but improve thermal stability .

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